

In-Depth Technical Guide: Ac-Asp(OtBu)-OH (CAS Number 117833-18-8)

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Compound of Interest

Compound Name: Ac-Asp(OtBu)-OH

Cat. No.: B556461

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid 4-tert-butyl ester, commonly abbreviated as **Ac-Asp(OtBu)-OH**, is a pivotal amino acid derivative utilized extensively in synthetic organic chemistry. With the CAS number 117833-18-8, this compound serves as a crucial building block in the solid-phase and solution-phase synthesis of peptides. Its unique structural features—an N-terminal acetyl group and a tert-butyl ester protecting the side-chain carboxylic acid—make it an invaluable reagent for the targeted synthesis of complex peptide structures, including enzyme substrates and inhibitors for therapeutic research.

This technical guide provides a comprehensive overview of **Ac-Asp(OtBu)-OH**, including its physicochemical properties, detailed applications in peptide synthesis, and relevant experimental protocols.

Physicochemical and Analytical Data

The fundamental properties of **Ac-Asp(OtBu)-OH** are summarized below, providing a clear reference for its handling, storage, and characterization.

Property	Value
CAS Number	117833-18-8[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₅ [1]
Molecular Weight	231.25 g/mol [2]
Appearance	White to off-white solid[2]
Purity	Typically >95%
Solubility	Soluble in DMSO (up to 100 mg/mL with sonication) and a 1:1 solution of DMSO:PBS (pH 7.2) (up to 0.5 mg/mL).[3]
Storage Conditions	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.
Synonyms	N-Acetyl-L-aspartic acid β-tert-butyl ester, (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid

Spectroscopic Data (Theoretical)

While specific, experimentally-derived spectra for **Ac-Asp(OtBu)-OH** are not readily available in the public domain, a theoretical interpretation based on its structure provides valuable insight for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected shifts include signals for the acetyl methyl protons, the α- and β-protons of the aspartic acid backbone, the amide proton, the carboxylic acid proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the ten carbon atoms. Notable chemical shifts would be observed for the carbonyl carbons of the acetyl group, the carboxylic acid, and the tert-butyl ester, as well as the quaternary carbon and methyl

carbons of the tert-butyl group. The α - and β -carbons of the aspartic acid backbone would also be clearly distinguishable.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Ac-Asp(OtBu)-OH** would be characterized by several key absorption bands indicative of its functional groups. A broad O-H stretching band for the carboxylic acid would be expected in the range of 2500-3300 cm^{-1} . Strong C=O stretching vibrations would appear around 1680-1750 cm^{-1} for the carboxylic acid, ester, and amide functionalities. The N-H stretching of the amide would be observed in the region of 3100-3500 cm^{-1} .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would readily ionize **Ac-Asp(OtBu)-OH**. In negative ion mode, the deprotonated molecule $[\text{M-H}]^-$ would be the parent ion. Fragmentation patterns in MS/MS analysis would likely involve the loss of the tert-butyl group, water, and carbon dioxide, providing confirmation of the molecular structure.

Core Applications in Research and Drug Development

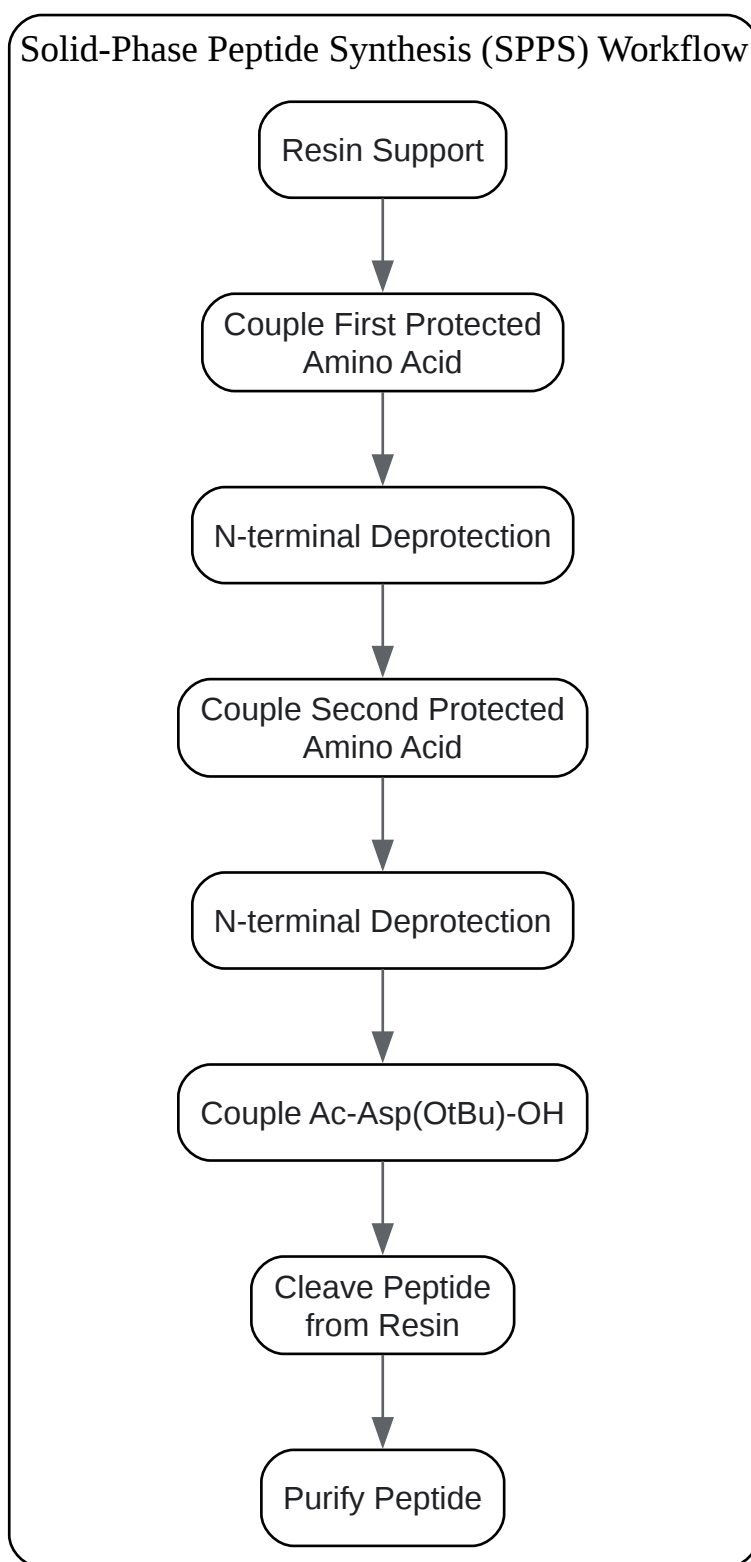
Ac-Asp(OtBu)-OH is primarily employed as a specialized building block in the synthesis of peptides with therapeutic or diagnostic potential.

Synthesis of Caspase Substrates and Inhibitors

Caspases are a family of proteases that play a critical role in apoptosis (programmed cell death). The development of specific substrates and inhibitors for these enzymes is crucial for studying their function and for developing new cancer therapies. **Ac-Asp(OtBu)-OH** is a key component in the synthesis of peptide sequences that are recognized and cleaved by caspases, such as the tetrapeptide Ac-DEVD-pNA, a chromogenic substrate for caspase-3 and -7.

The workflow for synthesizing a caspase-related peptide involves the sequential coupling of amino acids, where **Ac-Asp(OtBu)-OH** can be incorporated at a specific position in the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow



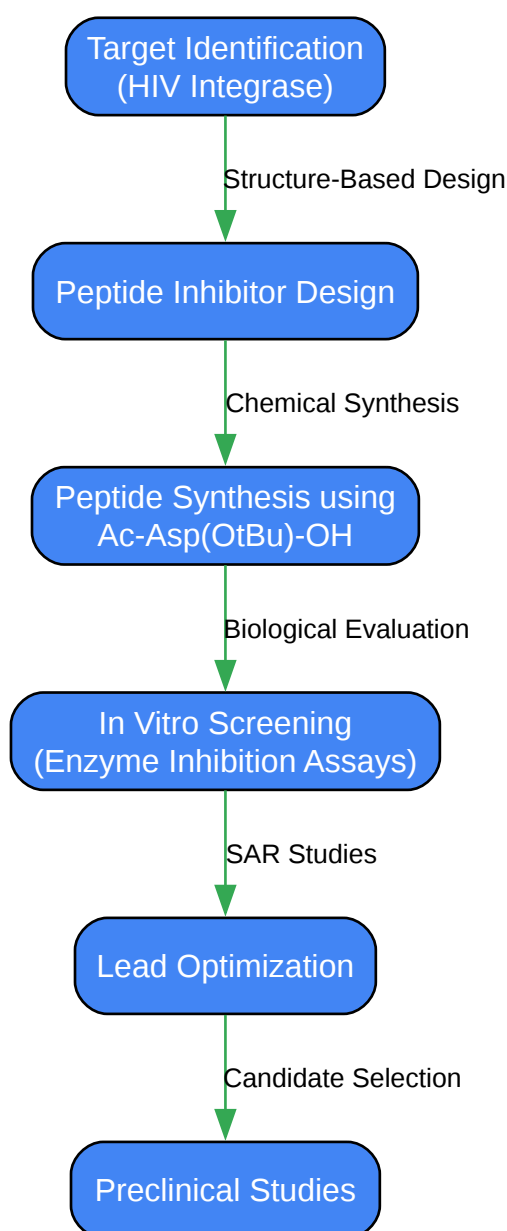
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SPPS workflow for peptide synthesis.

Development of HIV Integrase Inhibitors

HIV integrase is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV) by integrating the viral DNA into the host genome. Consequently, it is a prime target for antiretroviral drug development. Peptide-based inhibitors have shown promise in targeting this enzyme. **Ac-Asp(OtBu)-OH** can be incorporated into synthetic peptides designed to mimic the binding sites of HIV integrase, thereby inhibiting its function.

The logical pathway for the development of such inhibitors is outlined below.



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Drug development pathway for HIV inhibitors.

Experimental Protocols

The following section provides a detailed, exemplary protocol for the solution-phase synthesis of a caspase-3/7 substrate, adapted from established methods. This illustrates a practical application of a compound structurally and functionally similar to **Ac-Asp(OtBu)-OH**.

Exemplary Protocol: Solution-Phase Synthesis of a Tetrapeptide Caspase Substrate

This protocol outlines the synthesis of a tetrapeptide, Ac-DEVD-pNA, a known substrate for caspase-3 and -7. The synthesis proceeds from the C-terminus to the N-terminus. While this protocol uses Fmoc-Asp(OtBu)-OH, **Ac-Asp(OtBu)-OH** would be used in the final coupling step in a similar manner.

Materials and Reagents:

- Fmoc-Asp(OtBu)-OH
- Fmoc-Val-OH
- Fmoc-Glu(OtBu)-OH
- **Ac-Asp(OtBu)-OH**
- p-nitroaniline (pNA)
- Phosphorus oxychloride (POCl₃)
- Pyridine
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine
- PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

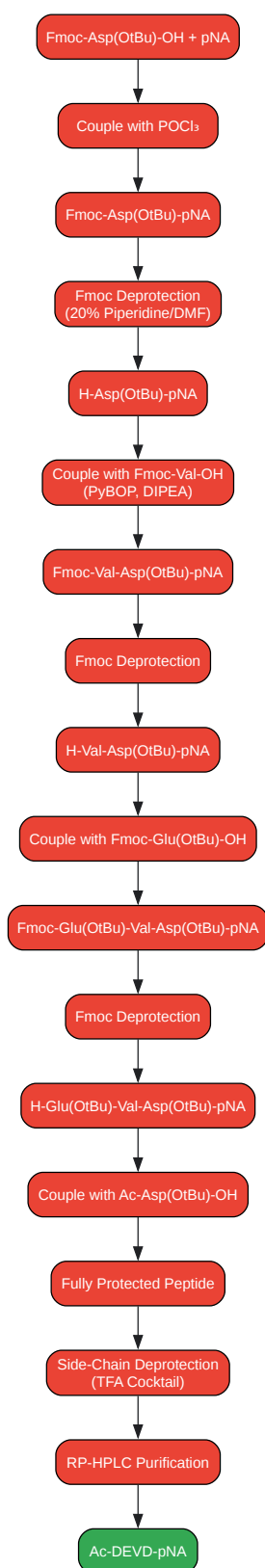
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Diethyl ether
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Step-by-Step Procedure:

- Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH:
 - Dissolve Fmoc-Asp(OtBu)-OH and p-nitroaniline in pyridine.
 - Cool the solution in an ice bath and slowly add POCl_3 .
 - Stir the reaction mixture at room temperature until completion.
 - Perform an aqueous workup and purify the product, Fmoc-Asp(OtBu)-pNA, by silica gel chromatography.
- Fmoc Deprotection:
 - Dissolve the Fmoc-protected peptide in a solution of 20% piperidine in DMF.
 - Stir for 30 minutes at room temperature.

- Remove the solvent under reduced pressure to yield the deprotected peptide.
- Peptide Coupling (Iterative):
 - Dissolve the N-terminally deprotected peptide and the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) in DMF.
 - Add PyBOP and DIPEA to the solution.
 - Stir at room temperature until the coupling is complete (monitored by TLC or LC-MS).
 - Perform an aqueous workup to isolate the coupled product.
 - Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Glu(OtBu)-OH and finally **Ac-Asp(OtBu)-OH**).
- Final Deprotection (Cleavage of Side-Chain Protecting Groups):
 - Dissolve the fully protected peptide in a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
 - Stir at room temperature for 2-4 hours.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Collect the precipitate by centrifugation and wash with cold ether.
- Purification:
 - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final peptide product.

The workflow for this solution-phase synthesis is depicted below.



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Solution-phase synthesis of Ac-DEVD-pNA.

Conclusion

Ac-Asp(OtBu)-OH (CAS 117833-18-8) is a highly valuable and versatile reagent for advanced peptide synthesis. Its specific protecting group strategy allows for the controlled and efficient incorporation of an N-acetylated aspartic acid residue into complex peptide chains. This capability is of paramount importance in the development of sophisticated research tools and potential therapeutic agents, particularly in the fields of apoptosis research and antiviral drug discovery. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important synthetic building block.

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References

- 1. rsc.org [rsc.org]
- 2. N-Acetyl-L-aspartic acid 4-tert-butyl ester, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
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